3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride

DPP IV inhibition chemical stability azetidine scaffold selection

This 3-fluoroazetidine hydrochloride building block eliminates the intramolecular cyclization degradation pathway seen in 2-cyano and 2-keto azetidine analogs, ensuring compound integrity in aqueous assay buffers. Its mono-fluorinated core preserves high microsomal stability, unlike 3,3-difluoroazetidine variants. The para-bromobenzyl group with methylene spacer enables late-stage Suzuki diversification while maintaining azetidine nitrogen nucleophilicity—critical for protease inhibitor programs. Available from multiple suppliers at 95%+ purity in gram quantities.

Molecular Formula C10H12BrClFN
Molecular Weight 280.56 g/mol
CAS No. 2098018-10-9
Cat. No. B1484903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride
CAS2098018-10-9
Molecular FormulaC10H12BrClFN
Molecular Weight280.56 g/mol
Structural Identifiers
SMILESC1C(CN1)(CC2=CC=C(C=C2)Br)F.Cl
InChIInChI=1S/C10H11BrFN.ClH/c11-9-3-1-8(2-4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H
InChIKeyGYVDOWPQLQTREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride (CAS 2098018-10-9): Procurement-Relevant Identity and Structural Context


3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride (CAS 2098018-10-9) is a fluorinated azetidine building block bearing a 4-bromobenzyl substituent at the 3-position of the strained four-membered azetidine ring, supplied as the hydrochloride salt (C10H12BrClFN, MW 280.57 g/mol) . The compound integrates three pharmacologically relevant features within a single compact scaffold: a mono-fluorinated azetidine core that modulates basicity (predicted pKa ~2.0 for the parent 3-fluoroazetidine) and lipophilicity (measured LogP = -0.36, LogD pH 7.4 = -1.29 for 3-fluoroazetidine) ; a para-bromophenyl group that serves as a versatile handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) [1]; and a methylene spacer that decouples the electronic influence of the aromatic ring from the azetidine nitrogen, enabling independent optimization of target engagement and ADME properties [2]. Commercial availability has been documented through multiple suppliers at 95%+ purity in quantities from 500 mg to 10 g, with pricing information publicly listed [3].

Why 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride Cannot Be Replaced by a Generic Azetidine Analog


Within the azetidine building-block landscape, ostensibly similar compounds diverge sharply in properties critical to downstream success. The 3-fluoroazetidine subclass is mechanistically distinguished from 2-cyanoazetidine and 2-ketoazetidine congeners by the absence of an intramolecular cyclization pathway that generates inactive ketopiperazine/dehydroketopyrazine byproducts—a degradation route well-documented for the cyano and keto subseries [1]. Furthermore, mono-fluorination at the azetidine 3-position preserves high intrinsic microsomal metabolic stability, whereas the 3,3-difluoroazetidine analog is the singular exception within the fluorinated saturated heterocyclic amine series that exhibits compromised metabolic stability [2]. The para-bromobenzyl substituent with its methylene spacer confers additional differentiation: it provides a reactive aryl bromide for late-stage diversification via cross-coupling while the benzylic methylene linker electronically isolates the azetidine nitrogen, preserving its nucleophilicity and basicity for target engagement—a feature absent in directly aryl-attached analogs such as 3-(4-bromophenyl)-3-fluoroazetidine (CAS 1780825-67-3). These layered structural determinants mean that substituting even a closely related analog (e.g., the non-fluorinated 3-[(4-bromophenyl)methyl]azetidine, the ortho- or meta-bromo positional isomers, or the difluoro derivative) introduces uncontrolled variables in chemical stability, metabolic fate, or synthetic tractability that cannot be assumed equivalent without explicit comparative data.

Quantitative Differentiation Evidence for 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride Versus Closest Analogs


Chemical Stability: 3-Fluoroazetidine Scaffold Eliminates Cyclization-Based Degradation Seen in 2-Cyano and 2-Keto Congeners

The 3-fluoroazetidine substructure present in the target compound is free from the intramolecular cyclization pathway that inactivates the 2-cyanoazetidine and 2-ketoazetidine subclasses of DPP IV inhibitors. Ferraris et al. (2007) explicitly reported that 2-cyanoazetidines and 2-ketoazetidines 'can also react to internally cyclize into inactive ketopiperazines and dihydroketopyrazine,' and that 'select 3-fluoroazetidines also display inhibitory potencies below 1 microM without the propensity for cyclization and chemical instability associated with the other subseries' [1]. While the cited potencies are from the DPP IV context, the fundamental chemical stability advantage of the 3-fluoroazetidine ring system—lacking the electrophilic warhead that drives cyclization—is intrinsic to the scaffold and generalizes across target classes.

DPP IV inhibition chemical stability azetidine scaffold selection

Metabolic Stability: Mono-Fluorinated Azetidines Retain High Microsomal Stability Whereas 3,3-Difluoroazetidine Is the Documented Exception

A comprehensive 2023 physicochemical study by Melnykov et al. systematically profiled mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives for pKa, LogP, and intrinsic microsomal clearance (CLint). The study concluded that 'intrinsic microsomal clearance measurements demonstrated high metabolic stability of the compounds studied (with a single exception of the 3,3-difluoroazetidine derivative)' [1]. This means that the target compound—bearing a single fluorine at the azetidine 3-position—belongs to the metabolically stable majority, whereas the commonly available 3,3-difluoroazetidine building block (and derivatives thereof) carries a documented metabolic liability. The paper further established that 'mono- and difluorination of azetidine... reduces basicity (pKa) and modulates lipophilicity (LogP) while retaining metabolic stability (CLint) in nearly all cases' [1], providing a quantitative framework for scaffold selection.

metabolic stability intrinsic clearance fluorinated azetidine ADME optimization

Lipophilicity Modulation: 3-Fluoroazetidine Core Provides Measurably Lower LogD than Non-Fluorinated Azetidine Congeners

The fluorine substituent at the azetidine 3-position significantly depresses lipophilicity relative to the non-fluorinated parent. ChemSpider reports the following experimentally derived values for 3-fluoroazetidine (free base): ACD/LogP = -0.36, ACD/LogD (pH 7.4) = -1.29 . In contrast, the non-fluorinated azetidine parent has a calculated LogP of approximately +0.24 and a LogD (pH 7.4) near -0.1 . This reduction of ~0.6–1.2 log units in lipophilicity is consistent with the broader finding by Melnykov et al. (2023) that fluorination 'reduces basicity (pKa) and modulates lipophilicity (LogP)' [1] and is a key design parameter for CNS drug discovery where lower LogD (ideally 1–3) correlates with reduced non-specific tissue binding and improved brain penetration characteristics.

lipophilicity LogP LogD CNS drug design physicochemical property

Synthetic Tractability: Para-Bromo Substituent Enables Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The para-bromophenyl group of the target compound provides a well-precedented reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling rapid analog generation for structure-activity relationship (SAR) studies [1]. This capability is absent in non-halogenated azetidine building blocks such as 3-benzyl-3-fluoroazetidine or 3-phenyl-3-fluoroazetidine, which would require de novo synthesis of each analog rather than diversification from a common advanced intermediate. The para-substitution pattern is mechanistically favorable: it avoids the steric hindrance that can attenuate coupling yields at the ortho position, and unlike meta-substituted isomers (e.g., CAS 2098142-59-5), the para-bromo placement does not introduce a regioisomeric mixture concern in electrophilic aromatic substitution follow-up chemistry. The methylene spacer further insulates the azetidine ring from the electronic effects of the coupling partner, preserving the core's physicochemical properties across a library of analogs [2].

cross-coupling Suzuki-Miyaura late-stage functionalization SAR library synthesis

Commercial Availability: Documented Multi-Supplier Sourcing with Transparent Pricing vs. Single-Source or Discontinued Analogs

The target compound has documented availability from multiple commercial suppliers with publicly listed pricing. As of the most recent catalog update, Life Chemicals offers the compound at 95%+ purity in quantities from 1 g ($918) to 10 g ($3,856), and Toronto Research Chemicals (TRC) lists a 500 mg option (catalog B222551) [1]. By contrast, the closely related analog 3-[(4-bromophenyl)methyl]-3-fluoroazetidine hydrochloride was listed as 'Discontinued' by CymitQuimica (Ref. 3D-YID01810) as of February 2019 , illustrating that not all positional isomers or subclass members enjoy equivalent commercial support. The hydrochloride salt form confers practical handling advantages—improved aqueous solubility, solid-state stability, and ease of weighing—relative to the free base form of the non-fluorinated analog 3-[(4-bromophenyl)methyl]azetidine (CAS 937616-34-7), which is also commercially available but as a free base requiring additional salt formation steps for biological assays .

procurement supply chain pricing transparency research chemical sourcing

High-Confidence Application Scenarios for 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: DPP IV / Serine Protease Inhibitor Lead Generation Requiring Chemically Stable Azetidine Scaffolds

The 3-fluoroazetidine core of the target compound eliminates the intramolecular cyclization degradation pathway that plagues 2-cyanoazetidine and 2-ketoazetidine scaffolds (Ferraris et al., 2007) [1]. Medicinal chemistry teams developing inhibitors of DPP IV or related serine proteases (DPP8, DPP9, FAP) can deploy this building block to construct compound libraries that maintain structural integrity in aqueous assay buffers over extended incubation periods. The para-bromobenzyl group enables subsequent Suzuki-Miyaura diversification to explore P2/P3 pocket occupancy, while the methylene spacer preserves the azetidine nitrogen's nucleophilic character for optimal interaction with the catalytic serine residue [1].

CNS Drug Discovery: Building Block for Brain-Penetrant Candidates with Favorable Physicochemical Properties

The depressed LogD (pH 7.4) of -1.29 for the 3-fluoroazetidine core, compared to approximately -0.1 for non-fluorinated azetidine (ChemSpider) , positions this building block favorably for CNS programs where lower lipophilicity correlates with reduced non-specific brain tissue binding and improved free fraction. The mono-fluorination pattern retains high metabolic stability—unlike the 3,3-difluoroazetidine exception documented by Melnykov et al. (2023) [2]—making this scaffold suitable for constructing PET tracer precursors or CNS-targeted kinase inhibitors where both brain penetration and metabolic stability are critical selection criteria.

Parallel Synthesis / SAR Library Generation: Late-Stage Diversification Hub for Azetidine-Containing Compound Collections

The para-bromophenyl substituent of the target compound functions as a universal cross-coupling handle, enabling a single advanced intermediate to generate dozens to hundreds of analogs via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions [3]. This late-stage diversification strategy is significantly more efficient than de novo synthesis of each analog and is particularly valuable for hit-to-lead and lead optimization campaigns. The para-substitution pattern avoids the steric penalties associated with ortho-bromo isomers (CAS 2098111-49-8) and the electronic asymmetry of meta-substituted isomers (CAS 2098142-59-5), providing more predictable and uniform coupling yields across diverse boronic acid/boronate ester partners [3].

Procurement-Risk-Managed Research Programs: Multi-Supplier Sourcing of a Pre-Formulated Hydrochloride Salt Building Block

For research organizations requiring reliable, multi-year access to building blocks, the target compound offers documented supply from at least two active vendors (Life Chemicals, TRC) with transparent, publicly listed pricing at quantities from 500 mg to 10 g [4]. The hydrochloride salt form eliminates the need for in-house salt formation and provides superior solid-state stability and aqueous solubility compared to the free-base non-fluorinated analog (CAS 937616-34-7). This is contrasted with the CymitQuimica listing that was marked as 'Discontinued' in 2019 , highlighting that not all analogs in this chemical space enjoy sustained commercial support. Programs requiring GLP or GMP scale-up can use the current multi-supplier landscape to negotiate competitive pricing and secure backup supply chains.

Quote Request

Request a Quote for 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.